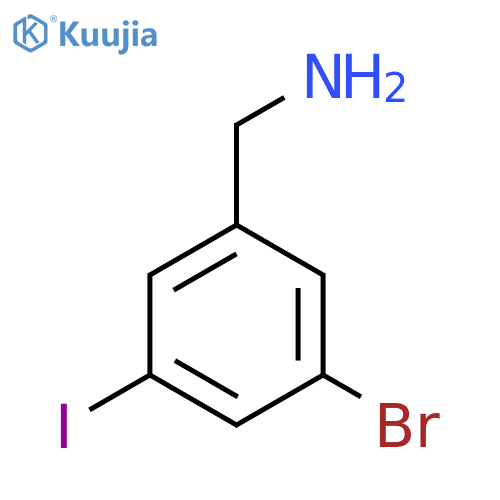Cas no 1261571-12-3 ((3-Bromo-5-iodophenyl)methanamine)

1261571-12-3 structure
商品名:(3-Bromo-5-iodophenyl)methanamine
CAS番号:1261571-12-3
MF:C7H7BrIN
メガワット:311.94565320015
CID:4990095
(3-Bromo-5-iodophenyl)methanamine 化学的及び物理的性質
名前と識別子
-
- (3-BROMO-5-IODOPHENYL)METHANAMINE
- 3-BROMO-5-IODOBENZYLAMINE
- AB75533
- (3-Bromo-5-iodophenyl)methanamine
-
- インチ: 1S/C7H7BrIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2
- InChIKey: OBITTXAPELWCHK-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=CC(=C1)CN)Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 110
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 26
(3-Bromo-5-iodophenyl)methanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A012000397-1g |
3-Bromo-5-iodobenzylamine |
1261571-12-3 | 97% | 1g |
$1490.00 | 2023-09-03 |
(3-Bromo-5-iodophenyl)methanamine 関連文献
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
1261571-12-3 ((3-Bromo-5-iodophenyl)methanamine) 関連製品
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
